4-amino-4H-pyridazin-3-one
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Overview
Description
4-Amino-4H-pyridazin-3-one is a heterocyclic compound that contains a pyridazine ring with an amino group at the 4-position and a keto group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-4H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For instance, the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) can yield the desired pyridazinone .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-amino-4H-pyridazin-3-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-4H-pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as fatty acid-binding proteins (FABPs) and cyclooxygenase (COX) enzymes.
Pathways Involved: It inhibits the activity of these enzymes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
4-Amino-4H-pyridazin-3-one can be compared with other similar compounds such as:
Pyridazinone: Similar in structure but lacks the amino group at the 4-position.
Pyrimidinone: Contains a similar ring structure but with nitrogen atoms at different positions.
Pyrazinone: Another heterocyclic compound with a different arrangement of nitrogen atoms.
Uniqueness: The presence of both an amino group and a keto group in this compound makes it a unique scaffold for drug design and synthesis. Its ability to undergo various chemical reactions and its diverse pharmacological activities further highlight its significance .
Properties
Molecular Formula |
C4H5N3O |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-amino-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-3H,5H2 |
InChI Key |
FYRKMSPWIQAJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=O)C1N |
Origin of Product |
United States |
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